molecular formula C19H17N3O B2949153 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide CAS No. 1355874-44-0

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide

Cat. No.: B2949153
CAS No.: 1355874-44-0
M. Wt: 303.365
InChI Key: XOWAQMNODHDUJU-UHFFFAOYSA-N
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Description

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group, an ethynyl-substituted phenyl ring, and a cyanomethyl group attached to an acetamide backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Hydrogenation over nickel, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Carbonyl compounds

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group, cyanomethyl group, and benzylamine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(N-benzyl-3-ethynylanilino)-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-16-9-6-10-18(13-16)22(15-19(23)21-12-11-20)14-17-7-4-3-5-8-17/h1,3-10,13H,12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAQMNODHDUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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